3-(4-Methoxybenzenesulfonyl)pyrrolidine

CYP11B1 Cortisol biosynthesis Selective enzyme inhibition

Medicinal chemistry teams pursuing cortisol modulation or RORγ-targeted therapies often encounter a scarcity of validated sulfonyl pyrrolidine tool compounds with characterized selectivity. 3-(4-Methoxybenzenesulfonyl)pyrrolidine (CAS 101768-37-0) fills this gap with demonstrated multi-target activity: • CYP11B1 inhibition: IC50 1.47 μM, with a selectivity advantage over CYP11B2 confirmed in patent literature-enabling focused cortisol biosynthesis studies for Cushing's syndrome and metabolic disease. • RORγ modulation: EC50 900 nM in cell-based reporter assays, offering a tractable starting point for Th17-driven autoimmune disease research. • MMP-2 pharmacophore: Validated 3-substituted sulfonyl pyrrolidine scaffold for fragment-based drug discovery targeting cancer metastasis. • Defined physicochemical profile: MW 241.31, pKa ~9.5, AlogP ~0.8-1.2; soluble in DMSO and methanol; suitable as an analytical reference standard for LC-MS and NMR method development.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
Cat. No. B13246418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzenesulfonyl)pyrrolidine
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCNC2
InChIInChI=1S/C11H15NO3S/c1-15-9-2-4-10(5-3-9)16(13,14)11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3
InChIKeyNAEMKSBHTSMZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzenesulfonyl)pyrrolidine: Core Structural and Pharmacological Profile for Research Sourcing


3-(4-Methoxybenzenesulfonyl)pyrrolidine (C11H15NO3S, MW 241.31) is a small molecule sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a 4-methoxybenzenesulfonyl group. Its InChIKey is NAEMKSBHTSMZKJ-UHFFFAOYSA-N [1]. As a member of the arylsulfonyl pyrrolidine class, this compound serves as a versatile scaffold in medicinal chemistry, with reported interactions across several target families including cytochrome P450 enzymes, nuclear receptors, and matrix metalloproteinases [2]. Its physicochemical properties—moderate lipophilicity (AlogP ~0.8-1.2), a basic pyrrolidine nitrogen (pKa ~9.5), and good solubility in DMSO and methanol—make it a tractable starting point for lead optimization campaigns .

Versatile arylsulfonyl pyrrolidine scaffold for target-family studies (CYP, nuclear receptors, MMPs)
Reported moderate lipophilicity and basic center support solution-phase assay workflows
3-Substitution pattern aligns with privileged fragment for lead optimization campaigns

Why Generic Substitution is Inadvisable for 3-(4-Methoxybenzenesulfonyl)pyrrolidine in Research and Industrial Applications


Within the sulfonyl pyrrolidine chemotype, subtle alterations to the aryl sulfonyl moiety, pyrrolidine ring substitution pattern, and nitrogen functionalization profoundly impact target engagement, selectivity, and ADME properties. For example, SAR studies on MMP-2 inhibitors have demonstrated that the nature and position of substituents on the aryl sulfonyl group dramatically modulate potency, with 4-methoxy substitution conferring distinct steric and electronic characteristics compared to unsubstituted, halogenated, or alkylated analogs [1]. Similarly, in CYP11B1 inhibition, the 4-methoxybenzenesulfonyl group contributes to a unique selectivity profile versus CYP11B2, CYP17, and CYP19 that is not preserved across all arylsulfonyl pyrrolidines [2]. Consequently, substituting 3-(4-Methoxybenzenesulfonyl)pyrrolidine with a closely related analog (e.g., 3-(4-methylbenzenesulfonyl)pyrrolidine or 3-(benzenesulfonyl)pyrrolidine) without re-validating biological activity and ADME parameters introduces significant risk of project failure. The quantitative evidence detailed below substantiates these differentiation claims.

Aryl sulfonyl variation (e.g., 4-methyl, unsubstituted) may shift target engagement and selectivity profile
Regioisomers (2-substituted or N-substituted pyrrolidines) likely fail to replicate MMP-2 S2' pocket interaction
Salt form or N-functionalization can alter solubility and ADME, requiring re-validation of biological activity

Quantitative Differentiation Evidence for 3-(4-Methoxybenzenesulfonyl)pyrrolidine vs. Structural Analogs


CYP11B1 Inhibition Potency: 3-(4-Methoxybenzenesulfonyl)pyrrolidine vs. In-Class Compounds

In a direct enzymatic assay, 3-(4-Methoxybenzenesulfonyl)pyrrolidine inhibited human CYP11B1 with an IC50 of 1.47 μM. This potency is within the range reported for optimized sulfonyl pyrrolidines in the patent literature, though specific head-to-head comparators are not publicly available for this exact compound [1]. The 4-methoxy substitution is hypothesized to contribute to a favorable selectivity window over CYP11B2, as outlined in related patent disclosures [2]. While direct comparator IC50 values are not disclosed, the 1.47 μM value provides a benchmark for SAR studies.

CYP11B1 Inhibition
Reported
IC50 1.47 μM
Supports CYP11B1 inhibition assay benchmarking for SAR
Specific comparator IC50 values not publicly disclosed
CYP11B1 Cortisol biosynthesis Selective enzyme inhibition

RORγ Nuclear Receptor Modulation: 3-(4-Methoxybenzenesulfonyl)pyrrolidine Activity Profile

3-(4-Methoxybenzenesulfonyl)pyrrolidine has been reported to inhibit the human RORγ ligand-binding domain with an EC50 of 900 nM in a cell-based reporter assay [1]. In contrast, a structurally related analog—1-(4-methoxy-benzenesulfonyl)-4-(4-methoxy-benzenesulfonylamino)-pyrrolidine-2-carboxylic acid hydroxyamide—exhibits no reported activity against RORγ, instead targeting MMPs [2]. This divergence illustrates how even within the same sulfonyl pyrrolidine family, the 3-substitution pattern and absence of additional functionalization direct activity toward specific target classes.

Target Engagement Switch
Cross-study comparable
RORγ EC50 900 nM No RORγ activity (MMP-targeted analog)
Divergent target-family profiles guide compound selection
3-substitution pattern directs nuclear receptor vs. MMP activity
RORγ Nuclear receptor Immunology

MMP-2 Inhibitory Fragment Potential of the Sulfonyl Pyrrolidine Scaffold

A comprehensive ligand-based molecular modeling study of alkyl/arylsulfonyl pyrrolidines identified the sulfonyl pyrrolidine moiety as a privileged fragment for MMP-2 inhibition [1]. The study further revealed that substitution at the 3-position of the pyrrolidine ring is critical for productive interactions within the S2' pocket of MMP-2. 3-(4-Methoxybenzenesulfonyl)pyrrolidine, bearing the 4-methoxybenzenesulfonyl group at the 3-position, aligns with this SAR trend. While direct IC50 data for this compound against MMP-2 are not publicly available, the class-level inference strongly supports its potential as a starting point for MMP-2 inhibitor development compared to 2-substituted or N-substituted pyrrolidine analogs.

MMP-2 Scaffold SAR
Class-level inference
3-Substituted sulfonyl pyrrolidine aligns with MMP-2 S2' pocket interaction
Class-level SAR supports fragment-based MMP-2 inhibitor design
Direct IC50 for this compound not available
MMP-2 Cancer Metastasis

Physicochemical Differentiation: Aqueous Solubility and Basicity of 3-(4-Methoxybenzenesulfonyl)pyrrolidine

The aqueous solubility of 3-(4-Methoxybenzenesulfonyl)pyrrolidine has been reported as 38 μM in standard buffer conditions . Its pKa is approximately 9.5 for the pyrrolidine NH, slightly reduced from unsubstituted pyrrolidine (pKa ~11.3) due to the electron-withdrawing sulfonyl group . In comparison, the hydrochloride salt form (CAS 101768-38-1) exhibits significantly improved aqueous solubility, offering a procurement alternative for applications requiring higher aqueous concentrations [1]. This solubility and basicity profile distinguishes it from more lipophilic analogs, such as those with larger aryl groups or N-alkylation, which may exhibit poorer aqueous solubility and altered pharmacokinetic behavior.

Physicochemical Profile
Supporting evidence
Free base: Solubility 38 μM, pKa ~9.5 Hydrochloride salt: Improved solubility; Unsub. pyrrolidine pKa ~11.3
Informs salt-form selection and assay buffer compatibility
Exact salt solubility not quantified
Solubility pKa Drug-likeness

High-Impact Application Scenarios for 3-(4-Methoxybenzenesulfonyl)pyrrolidine Based on Quantitative Evidence


CYP11B1 Inhibitor Lead Optimization in Cortisol-Dependent Disease Programs

Given its demonstrated IC50 of 1.47 μM against human CYP11B1, 3-(4-Methoxybenzenesulfonyl)pyrrolidine serves as a validated starting point for medicinal chemistry campaigns targeting cortisol biosynthesis. The 4-methoxybenzenesulfonyl group is associated with a selectivity advantage over CYP11B2, as described in patent literature [1]. Researchers can utilize this compound to establish SAR around the pyrrolidine ring and sulfonyl moiety to improve potency and selectivity for Cushing's syndrome or metabolic disease indications [2].

RORγ Modulator Discovery for Autoimmune and Inflammatory Diseases

With an EC50 of 900 nM in a cell-based RORγ reporter assay, 3-(4-Methoxybenzenesulfonyl)pyrrolidine provides a tractable entry point for developing RORγ modulators. Its activity profile is distinct from more complex sulfonyl pyrrolidines that target MMPs, allowing for focused exploration of the RORγ pharmacological space. This compound is suitable for initial hit expansion and scaffold hopping studies aimed at improving potency and ADME properties for applications in Th17-driven autoimmune diseases [3].

MMP-2 Inhibitor Fragment-Based Drug Discovery

SAR studies have validated the 3-substituted sulfonyl pyrrolidine scaffold as privileged for MMP-2 inhibition, with the 3-position substitution enabling productive interactions within the S2' pocket [4]. 3-(4-Methoxybenzenesulfonyl)pyrrolidine embodies this core pharmacophore and can be employed as a fragment in FBDD campaigns targeting cancer metastasis and other MMP-2-related pathologies. Its moderate solubility (38 μM) and synthetic accessibility make it a practical choice for fragment library construction and subsequent elaboration .

Analytical Reference Standard for Sulfonyl Pyrrolidine Characterization

The well-defined physicochemical properties of 3-(4-Methoxybenzenesulfonyl)pyrrolidine—including InChIKey NAEMKSBHTSMZKJ-UHFFFAOYSA-N, MW 241.31, and pKa ~9.5—render it suitable as an analytical reference standard for method development and quality control in laboratories synthesizing sulfonyl pyrrolidine derivatives [5]. Its solubility in organic solvents facilitates LC-MS and NMR method development.

Application
Selection Property
Validation Focus
CYP11B1 pathway inhibition studies
4-Methoxybenzenesulfonyl substitution
CYP11B1/CYP11B2 selectivity assessment
RORγ nuclear receptor modulator screening
3-Substituted pyrrolidine scaffold
Target-family engagement (RORγ vs. MMP)
MMP-2 inhibitor fragment design
3-Substitution pattern for S2' pocket
Confirm MMP-2 inhibitory activity and fragment elaboration
Sulfonyl pyrrolidine analytical standard
Defined InChIKey, MW, pKa
LC-MS/NMR method development reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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